Bivalent vs. Monovalent XIAP Binding Affinity: Quantitative Comparison of Smac-Based Ligands
Bivalent Smac-based ligands bind concurrently to both BIR2 and BIR3 domains of XIAP and demonstrate >500-fold higher potency than monovalent Smac-based ligands in competitive binding and cell-free functional assays [1]. The fluorescence polarization assay using XIAP containing both BIR domains confirms that concurrent dual-domain engagement is the mechanistic basis for this potency enhancement [1].
| Evidence Dimension | XIAP antagonist potency fold-difference |
|---|---|
| Target Compound Data | Bivalent Smac-based ligand (Smac-1): Ki value not explicitly reported but potency defined by >500-fold enhancement |
| Comparator Or Baseline | Monovalent Smac-based ligand: baseline potency in same assay system |
| Quantified Difference | >500-fold more potent |
| Conditions | Cell-free functional assay and fluorescence polarization assay using XIAP containing both BIR2 and BIR3 domains |
Why This Matters
This demonstrates that bivalent Smac-based peptides achieve ultra-high potency through dual BIR domain engagement, a property monovalent compounds cannot replicate, directly impacting selection for XIAP-targeted studies.
- [1] Nikolovska-Coleska Z, Meagher JL, Jiang S, et al. Design and characterization of bivalent Smac-based peptides as antagonists of XIAP. Anal Biochem. 2008;374(1):87-98. View Source
